Tazarotene
Description
Tazarotene is a third-generation synthetic retinoid approved by the U.S. FDA for treating plaque psoriasis, acne vulgaris, and photoaging. It acts selectively on retinoic acid receptors (RAR-β and RAR-γ), modulating gene expression to normalize keratinocyte differentiation and reduce inflammation . Key mechanisms include upregulation of tumor suppressor genes (e.g., TIG3) and induction of apoptosis in hyperproliferative cells . Available in 0.05% and 0.1% gel/cream formulations, this compound is metabolized to tazarotenic acid, which undergoes further oxidation to sulfoxides and sulfones before renal and fecal elimination . While effective as monotherapy, it is often combined with corticosteroids or phototherapy to enhance efficacy and reduce irritation .
Properties
IUPAC Name |
ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQICQVSFDPSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046691 | |
| Record name | Tazarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tazarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 7.50e-04 g/L | |
| Record name | Tazarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tazarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118292-40-3 | |
| Record name | Tazarotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tazarotene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tazarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TAZAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BDR9Y8PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Tazarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tazarotene can be synthesized through a multi-step process involving the following key steps:
Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxylic acid ethyl ester.
Reaction with Potassium Carbonate and Triphenylphosphine: This step involves the reaction of the starting material with potassium carbonate and triphenylphosphine in toluene at 45-50°C.
Coupling with (4,4-dimethylthiochroman-6-yl)acetylene: The intermediate product is then coupled with (4,4-dimethylthiochroman-6-yl)acetylene in the presence of copper(I) iodide in toluene at 45-115°C.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance thin-layer chromatography (HPTLC) for quantitative determination and validation .
Chemical Reactions Analysis
Types of Reactions
Tazarotene undergoes various chemical reactions, including:
Ester Hydrolysis: This compound is hydrolyzed by esterases to form its active metabolite, tazarotenic acid.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Ester Hydrolysis: This reaction occurs in the presence of water and esterases.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The primary product formed from the hydrolysis of this compound is tazarotenic acid, which is the active form of the drug .
Scientific Research Applications
Introduction to Tazarotene
This compound is a synthetic acetylenic retinoid primarily used in dermatology for its therapeutic effects on various skin conditions. It is marketed under several brand names, including Tazorac and Avage, and is indicated for the treatment of acne vulgaris and plaque psoriasis. Its mechanism of action involves selective binding to retinoic acid receptors, leading to modulation of gene expression, which promotes skin cell turnover and reduces inflammation.
Treatment of Acne Vulgaris
This compound has been extensively studied for its efficacy in treating acne vulgaris. A notable formulation is the 0.1% foam, which was FDA-approved in 2012. Clinical trials demonstrated significant reductions in lesion counts and improvements in the Investigator's Static Global Assessment (ISGA) score after 12 weeks of treatment compared to vehicle foam controls .
Efficacy Data:
- Reduction in Lesion Counts: Statistically significant (P < 0.001) compared to vehicle.
- ISGA Score Improvement: A higher percentage of patients achieved at least a 2-grade improvement on the ISGA scale.
Management of Plaque Psoriasis
This compound is also effective in managing plaque psoriasis, particularly when used as a monotherapy or in combination with other treatments like corticosteroids or phototherapy. Studies have shown that both 0.05% and 0.1% gel formulations significantly improve psoriatic plaques .
Clinical Findings:
- Phase II Studies: Evaluated low-dose this compound gel formulations applied twice daily, showing efficacy in reducing plaque severity.
- Long-term Use: Associated with upregulation of tumor suppressor genes relevant to psoriasis and skin cancer prevention .
Treatment of Photodamage
This compound cream formulations have been evaluated for their effectiveness in treating facial photodamage, including fine wrinkles and hyperpigmentation. A study involving multiple concentrations (0.01% to 0.1%) indicated that this compound significantly improved skin texture and pigmentation issues compared to vehicle controls .
Results Summary:
- Treatment Success Rates at Week 24:
- 0.1% this compound: 67%
- 0.05% this compound: 52%
- Vehicle: 22%
Other Dermatological Applications
This compound has shown potential in treating various keratinization disorders and has been investigated for its role in managing conditions such as ichthyosis and vitiligo. In a case study, this compound effectively controlled ichthyosis associated with Tay's syndrome .
Case Studies Overview
Safety Profile
The safety profile of this compound is generally favorable, with mild to moderate local irritation being the most common adverse effect during the initial "retinization" phase . Long-term use has not been associated with severe systemic effects.
Mechanism of Action
Tazarotene is a prodrug that is converted to its active form, tazarotenic acid, through esterase hydrolysis. The active form binds to all three members of the retinoic acid receptor (RAR) family: RARα, RARβ, and RARγ, with relative selectivity for RARβ and RARγ. This binding modifies gene expression, leading to reduced keratinocyte proliferation and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tazarotene vs. Calcitriol (Vitamin D Analog)
- Efficacy: In mild-to-moderate psoriasis, this compound monotherapy showed comparable efficacy to calcitriol in reducing scaling and plaque elevation. However, calcitriol demonstrated superior tolerability, with fewer reports of erythema and pruritus .
- Safety : Up to 66% of patients using this compound alone experienced cutaneous irritation, compared to 11% with calcitriol . Combining this compound with mid-potency corticosteroids (e.g., halobetasol) mitigates irritation while enhancing anti-inflammatory effects .
Table 1 : Efficacy and Safety in Psoriasis
| Parameter | This compound Monotherapy | Calcitriol Monotherapy | This compound + Corticosteroid |
|---|---|---|---|
| Plaque Reduction* | 45–60% | 40–55% | 70–85% |
| Erythema Incidence | 50–66% | 10–15% | 20–30% |
| Treatment Success** | Moderate | Moderate | High |
After 12 weeks ; *Based on composite symptom scores.
This compound vs. Clobetasol Propionate (Corticosteroid)
- Efficacy : In a 12-week trial, this compound 0.1% cream reduced induration scores more effectively than clobetasol at weeks 2, 4, 10, and 12 (p < 0.05). However, clobetasol outperformed this compound in erythema reduction at all timepoints .
- This compound-induced irritation (e.g., burning, peeling) subsided with short-contact therapy (<1 hour daily application) .
Table 2 : Head-to-Head in Psoriasis Management
| Metric | This compound 0.1% Cream | Clobetasol 0.05% Cream |
|---|---|---|
| Induration Reduction | 68% | 52% |
| Erythema Reduction | 35% | 75% |
| Adverse Events | 66% (transient) | 0% |
This compound vs. Tretinoin (First-Generation Retinoid)
- Efficacy: this compound 0.1% demonstrated faster improvement in photoaging endpoints (wrinkles, hyperpigmentation) compared to tretinoin 0.05%, with superior patient-reported outcomes at 24 weeks .
- Safety : Both agents caused mild-to-moderate irritation, but this compound’s selective receptor targeting reduced systemic absorption and atrophy risk .
Table 3 : Anti-Photoaging Profile
| Parameter | This compound 0.1% | Tretinoin 0.05% |
|---|---|---|
| Wrinkle Improvement* | 80% | 65% |
| Hyperpigmentation Reduction | 75% | 60% |
| Irritation Incidence | 45% | 50% |
This compound vs. Adapalene (Third-Generation Retinoid)
- Efficacy : this compound 0.1% cream achieved 78% treatment success (>50% acne reduction) vs. 52% with adapalene 0.3% gel (p = 0.002) in moderate-to-severe acne . Post-inflammatory hyperpigmentation (PIH) improved by 65% with this compound vs. 40% with adapalene .
Table 4 : Acne Management Comparison
| Metric | This compound 0.1% | Adapalene 0.3% |
|---|---|---|
| Inflammatory Lesion Reduction | 70% | 55% |
| Non-Inflammatory Lesion Reduction | 75% | 60% |
| Treatment Success | 78% | 52% |
| Irritation Incidence | 50% | 45% |
Emerging Roles and Combination Therapies
- Fixed-Dose Combinations : Halobetasol/tazarotene lotion demonstrated synergistic efficacy in plaque psoriasis, with 85% achieving ≥75% symptom reduction vs. 65% with calcipotriol/betamethasone foam .
- Phototherapy Synergy : this compound enhances UVB efficacy, reducing treatment duration by 30% .
- Anti-Cancer Potential: this compound induces apoptosis in basal cell carcinoma via caspase-8/Bid signaling, showing promise as an adjunctive topical therapy .
Biological Activity
Tazarotene is a synthetic retinoid, primarily used in dermatology for the treatment of psoriasis and acne. Its biological activity is largely attributed to its interaction with retinoic acid receptors, leading to various therapeutic effects. This article delves into the pharmacological mechanisms, clinical efficacy, and research findings associated with this compound.
This compound is converted in the skin to its active form, tazarotenic acid, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The primary interactions include:
- RARα, RARβ, RARγ : Agonistic activity leading to modulation of gene expression related to cell growth and differentiation.
- RXR : Enhances the action of RARs and plays a role in the regulation of various signaling pathways.
The binding affinity of tazarotenic acid is notably higher for RARβ and RARγ compared to RARα, influencing its therapeutic profile .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by:
- Absorption : Minimal systemic absorption due to rapid metabolism in the skin.
- Metabolism : Hydrolyzed by esterases in the skin to tazarotenic acid, which is further metabolized in the liver.
- Half-life : Approximately 18 hours for tazarotenic acid.
- Protein Binding : Over 99% bound to plasma proteins .
Clinical Efficacy
This compound has been evaluated in various clinical studies for its effectiveness in treating skin conditions such as psoriasis and acne.
Psoriasis Treatment
A comparative study assessed this compound 0.1% cream against clobetasol propionate 0.05% cream. Key findings included:
- Erythema Reduction : this compound showed significant improvement in induration scores at weeks 2, 4, and 12 compared to clobetasol.
- Treatment Success Rates : Clobetasol demonstrated higher success rates throughout the study period, achieving 100% success at week 12 compared to 88% for this compound .
| Week | This compound Success Rate (%) | Clobetasol Success Rate (%) |
|---|---|---|
| 2 | 73 | 100 |
| 4 | 78 | 100 |
| 12 | 88 | 100 |
Acne Treatment
In another study focusing on acne vulgaris, treatment with this compound gel (0.05%) resulted in a treatment success rate of 45% after six weeks, significantly higher than the vehicle gel .
Case Studies
-
Topical Treatment of Basal Cell Carcinoma (BCC) :
A study reported that after 24 weeks of treatment with this compound, over 70% of BCCs showed more than 50% regression. The mechanism involved reduced proliferation and increased apoptosis of tumor cells . -
Phase I Study in Cancer :
This compound was evaluated in patients with advanced cancer. Although no objective responses were noted, stable disease was observed in six out of eight patients treated with high doses, indicating potential as an anticancer agent .
Adverse Effects
Common adverse effects associated with this compound include:
- Skin irritation (burning, pruritus)
- Erythema
- Dryness
These effects are generally mild to moderate and comparable to other topical retinoids .
Q & A
Basic: What experimental methodologies are recommended for evaluating Tazarotene’s cytotoxicity in vitro?
Answer:
To assess this compound’s cytotoxic effects, standardized protocols such as the MTT assay are widely used to measure cell viability. For example, in basal cell carcinoma (BCC) studies, cells are treated with varying this compound doses (e.g., 0–100 μM) over 12–48 hours, followed by MTT incubation and spectrophotometric quantification at 570 nm . Statistical analysis should employ analysis of variance (ANOVA) with post-hoc tests (e.g., Tukey’s test) to compare dose- and time-dependent effects. Ensure biological replicates (≥3) and vehicle controls to account for solvent interference.
Advanced: How can computational methods like density functional theory (DFT) and molecular docking optimize this compound derivatives for receptor binding?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p) basis set) are used to optimize molecular geometries and analyze frontier molecular orbitals (FMOs) to predict reactivity . For docking studies, software like Molegro Virtual Docker (MVD) evaluates binding affinities of this compound derivatives to retinoid acid receptors (RAR-α/β/γ). Substituent efficacy can be ranked via docking scores; for instance, COOH derivatives exhibit 12.46% higher binding than unmodified this compound (Table 2, ). Validate computational results with experimental binding assays (e.g., SPR or ITC).
Basic: What are key considerations when designing pharmacokinetic studies for this compound metabolism?
Answer:
Focus on esterase-mediated hydrolysis (primary metabolic pathway) and secondary CYP2C8/flavin-containing monooxygenase (FMO) metabolism . Use hepatocyte models (human/murine) to quantify Tazarotenic acid formation. Ensure sex-matched cohorts, as hepatic esterase activity may vary. Analytical methods like LC-MS/MS are critical for detecting sulfoxide metabolites. Cross-reference regulatory databases (e.g., PharmaPendium) but verify pathways experimentally to resolve discrepancies (e.g., esterase vs. CYP2C8 annotations).
Advanced: How should researchers address contradictions in this compound’s metabolic pathway data?
Answer:
Contradictions (e.g., esterase vs. CYP2C8 roles) require multi-omics validation :
Enzyme inhibition assays : Use esterase/CYP2C8 inhibitors (e.g., bis-4-nitrophenyl phosphate) to isolate metabolic contributions.
Transcriptomics : Compare hepatic CYP2C8 expression levels with metabolite profiles .
In silico simulations : Model enzyme-substrate interactions using tools like AutoDock Vina.
Report conflicting data transparently and propose mechanistic hypotheses (e.g., species-specific isoform differences).
Basic: How can frameworks like PICO and FINER improve research questions on this compound’s therapeutic mechanisms?
Answer:
Apply PICO to structure questions:
- Population : Psoriatic keratinocytes.
- Intervention : this compound foam 0.1%.
- Comparison : Vehicle control.
- Outcome : IL-23/Th17 pathway modulation.
Use FINER criteria to ensure feasibility, novelty, and relevance. For example:
"Does this compound foam 0.1% reduce IL-17A secretion in psoriatic keratinocytes compared to vehicle, as measured by ELISA over 72 hours?" .
Advanced: What parameters are critical for molecular docking studies of this compound derivatives?
Answer:
Receptor preparation : Use crystal structures of RAR-α/β/γ (PDB IDs: 1DKF, 3KMR) with resolved ligand-binding domains.
Grid definition : Center the grid on co-crystallized ligands (e.g., all-trans retinoic acid) with 15–20 Å margins.
Scoring functions : Compare MolDock, PLP, and ASP scores in MVD .
Validation : Re-dock native ligands (RMSD ≤2.0 Å) and analyze substituent efficacy trends (e.g., COOH > OCH3 > CF3).
Basic: What design elements are essential for Phase III clinical trials of this compound formulations?
Answer:
Adopt randomized, double-blind, vehicle-controlled designs with parallel groups. For acne trials, endpoints include:
- Primary : ≥50% reduction in inflammatory lesions (FDA criteria).
- Secondary : Dermatology Life Quality Index (DLQI) scores.
Use stratified randomization by disease severity (e.g., Investigator’s Global Assessment) and ensure phototoxicity assessments via standardized irradiation protocols .
Advanced: How can researchers elucidate this compound’s pro-apoptotic mechanisms in cancer cells?
Answer:
Mechanistic studies should combine:
Caspase activation assays : Measure caspase-8/t-Bid cleavage via Western blot.
Mitochondrial depolarization : Use JC-1 staining and flow cytometry.
Gene silencing : siRNA knockdown of RAR-γ to isolate receptor-dependent pathways .
Correlate findings with transcriptomic data (e.g., RNA-seq of BCC cells post-treatment).
Basic: What characterization methods are recommended for this compound-loaded nanoparticle formulations?
Answer:
Drug content : UV spectrophotometry at λmax ~325 nm.
Physicochemical properties : Dynamic light scattering (DLS) for size, zeta potential for stability.
Rheology : Brookfield viscometer to assess gel spreadability (shear rate 0.5–50 s⁻¹).
In vitro release : Franz diffusion cells with synthetic membranes (e.g., cellulose acetate) .
Advanced: How should variability in quantum mechanical (QM) data for this compound derivatives be addressed?
Answer:
Basis set selection : Compare B3LYP/6-311++G(d,p) vs. smaller sets (e.g., 6-31G) to assess convergence.
Solvent effects : Include polarizable continuum models (PCM) for aqueous environments.
Statistical validation : Report correlation coefficients (e.g., R²=0.9588 for bond lengths in DFT vs. experimental data) and use Bland-Altman plots for method comparisons .
Tables Referenced:
- Table 2 () : Substituent efficacy ranking for this compound derivatives.
- Figure 1 () : Theoretical vs. experimental bond length correlation.
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
